molecular formula C15H9F3S B15251807 2-(Trifluoromethyl)anthracene-9(10H)-thione

2-(Trifluoromethyl)anthracene-9(10H)-thione

Cat. No.: B15251807
M. Wt: 278.29 g/mol
InChI Key: ASSIBQFSVGVHCR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)anthracene-9(10H)-thione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and a thione group at the 9-position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)anthracene-9(10H)-thione may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)anthracene-9(10H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)anthracene-9(10H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)anthracene-9(10H)-thione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and photodynamic therapy. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing properties, while the thione group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-(Trifluoromethyl)anthracene-9(10H)-thione is unique due to the presence of both the trifluoromethyl and thione groups. These functional groups impart distinct photophysical and chemical properties compared to other anthracene derivatives. For example, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, while the thione group allows for unique redox behavior .

Properties

Molecular Formula

C15H9F3S

Molecular Weight

278.29 g/mol

IUPAC Name

2-(trifluoromethyl)-10H-anthracene-9-thione

InChI

InChI=1S/C15H9F3S/c16-15(17,18)11-6-5-10-7-9-3-1-2-4-12(9)14(19)13(10)8-11/h1-6,8H,7H2

InChI Key

ASSIBQFSVGVHCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)C(=S)C3=CC=CC=C31

Origin of Product

United States

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